molecular formula C13H13BrN6O2S B2668760 8-bromo-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 879470-75-4

8-bromo-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2668760
CAS No.: 879470-75-4
M. Wt: 397.25
InChI Key: SHTFLSDDKXUHAE-UHFFFAOYSA-N
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Description

8-bromo-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family This compound is characterized by the presence of a bromine atom, a methyl group, and a pyrimidinylsulfanylpropyl side chain attached to the purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of 3-methylxanthine to introduce the bromine atom at the 8-position. This is followed by the alkylation of the 7-position with a 3-(pyrimidin-2-ylsulfanyl)propyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-bromo-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the oxidation state of the sulfur atom in the pyrimidinylsulfanyl group.

    Cyclization Reactions: The presence of multiple functional groups allows for potential cyclization reactions to form new ring structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, with solvents such as DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atom can yield various derivatives with different functional groups, while oxidation or reduction can modify the sulfur-containing side chain .

Scientific Research Applications

8-bromo-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-bromo-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in nucleotide metabolism, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 8-bromo-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione
  • 8-bromo-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione
  • 8-bromo-3-methyl-7-isobutyl-3,7-dihydro-purine-2,6-dione

Uniqueness

Compared to these similar compounds, 8-bromo-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to the presence of the pyrimidinylsulfanylpropyl side chain. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

8-bromo-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN6O2S/c1-19-9-8(10(21)18-13(19)22)20(11(14)17-9)6-3-7-23-12-15-4-2-5-16-12/h2,4-5H,3,6-7H2,1H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTFLSDDKXUHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCCSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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